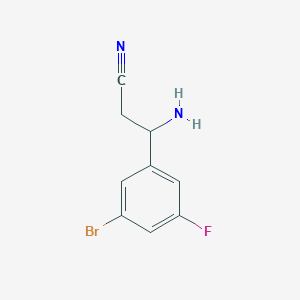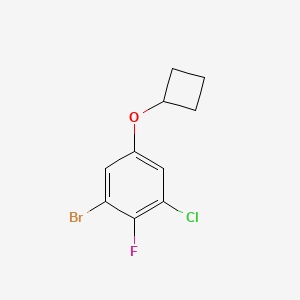
1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene is an organic compound with the molecular formula C10H9BrClFO It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and a cyclobutoxy group
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1-bromo-3-chloro-5-fluorobenzene.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and at elevated temperatures to facilitate the substitution.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions, forming new carbon-carbon bonds. These reactions typically use palladium catalysts and are carried out under inert atmospheres.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structural features allow for interactions with various biological targets.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer science and materials engineering.
Wirkmechanismus
The mechanism by which 1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene exerts its effects depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic substitution, oxidation, or reduction. The molecular targets and pathways involved include:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile.
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, fluorine) can be replaced by other nucleophiles, leading to the formation of new compounds.
Catalytic Reactions: In coupling reactions, it interacts with palladium catalysts to form new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene can be compared with other similar compounds, such as:
1-Bromo-3-chloro-5-fluorobenzene: Lacks the cyclobutoxy group, making it less versatile in certain chemical reactions.
1-Bromo-2-chloro-3-fluorobenzene: Differently substituted, leading to variations in reactivity and applications.
1-Bromo-3-fluorobenzene: Simpler structure, used in more straightforward synthetic applications.
The uniqueness of this compound lies in its combination of substituents, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C10H9BrClFO |
|---|---|
Molekulargewicht |
279.53 g/mol |
IUPAC-Name |
1-bromo-3-chloro-5-cyclobutyloxy-2-fluorobenzene |
InChI |
InChI=1S/C10H9BrClFO/c11-8-4-7(5-9(12)10(8)13)14-6-2-1-3-6/h4-6H,1-3H2 |
InChI-Schlüssel |
SJJYLPWGYBLABE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)OC2=CC(=C(C(=C2)Br)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


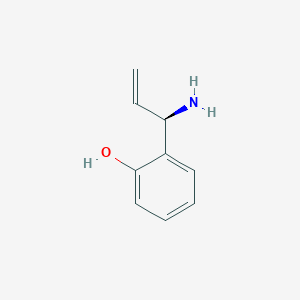
![(E)-tert-butyl(4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate](/img/structure/B13054479.png)
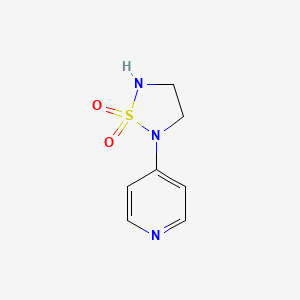
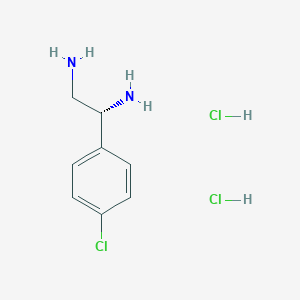
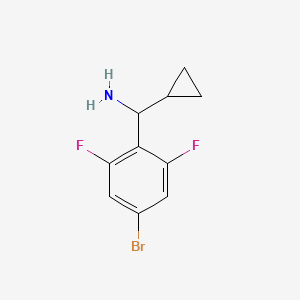
![(3R)-3-Amino-3-[2-fluoro-4-(hydroxymethyl)phenyl]propan-1-OL](/img/structure/B13054506.png)
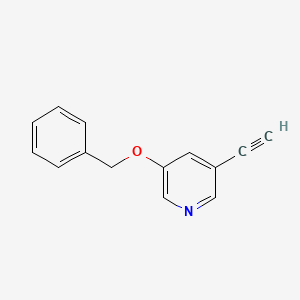
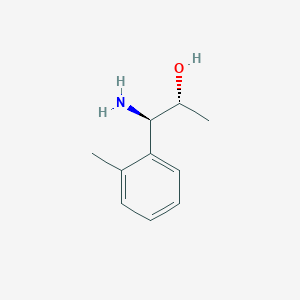
![(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13054514.png)
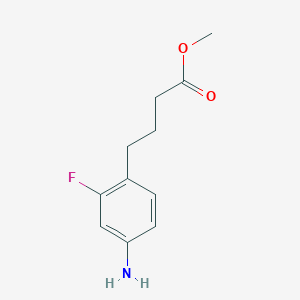
![ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate](/img/structure/B13054517.png)
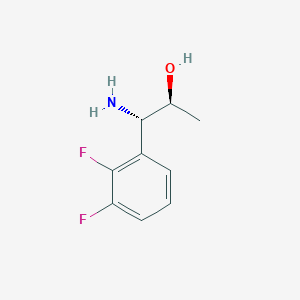
![(4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione](/img/structure/B13054537.png)
